molecular formula C13H14Cl2N2O3S B2573567 2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1396885-20-3

2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Cat. No. B2573567
CAS RN: 1396885-20-3
M. Wt: 349.23
InChI Key: WZKJXVJKLSMULA-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a 1-methyl-1H-pyrrol-2-yl group, which is a type of imidazole. Imidazoles are a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a benzene ring substituted with a sulfonamide group and two chlorine atoms. Attached to the sulfonamide nitrogen would be a 2-hydroxyethyl group further substituted with a 1-methylpyrrole .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the benzene ring, the polarizable sulfonamide group, and the potential for the pyrrole to act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like sulfonamide and hydroxyl would likely make it somewhat soluble in water .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Benzenesulfonamides have been utilized as Directed Metalation Groups (DMG) in Directed ortho Metalation (DoM) methodologies, showcasing their potential in heterocyclic synthesis and various rearrangements, emphasizing their vast synthetic applications (Familoni, 2002).

Antimicrobial Applications

  • Several benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial activity, illustrating the chemical diversity and biological relevance of these compounds in developing new antimicrobial agents (Ranganatha et al., 2018).

Inhibitor Development for Therapeutic Applications

  • Novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes I, II, and IX were reported, indicating the potential of sulfonamide derivatives in the management of conditions associated with these enzymes (Garaj et al., 2005).

Anticancer Activity

  • Sulfonamide derivatives have been explored for their antitumor activity, with some compounds showing significant cytotoxic activity against various cancer cell lines, highlighting the role of sulfonamide derivatives in cancer research and potential therapeutic development (Rathish et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a benzenesulfonamide moiety are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Future Directions

Future research could explore the biological activity of this compound, its potential uses in medicine, and efficient methods for its synthesis .

properties

IUPAC Name

2,5-dichloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-17-6-2-3-11(17)12(18)8-16-21(19,20)13-7-9(14)4-5-10(13)15/h2-7,12,16,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJXVJKLSMULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

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